molecular formula C11H10N4O2 B1491884 2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole CAS No. 2098112-82-2

2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole

Cat. No.: B1491884
CAS No.: 2098112-82-2
M. Wt: 230.22 g/mol
InChI Key: RJICOKYARORYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole is a useful research compound. Its molecular formula is C11H10N4O2 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Highly Diastereoselective Synthesis

A study by Suga et al. (1994) highlights the formal [3+2] cycloaddition of 5-methoxy-2-(p-methoxyphenyl)oxazole with various aldehydes catalyzed by tin(IV) chloride, yielding 2-oxazoline-4-carboxylates with high diastereoselectivity. This process demonstrates the utility of oxazole derivatives in synthesizing chiral compounds, which are significant for pharmaceutical applications (Suga, Fujieda, Hirotsu, & Ibata, 1994).

Synthesis and Biological Activity

The synthesis and investigation of the biological activity of 5-(4-methoxyphenyl)-oxazole derivatives were conducted by Yamamuro et al. (2015). This study found that while derivatives were synthesized successfully, they showed no effect on Caenorhabditis elegans, indicating the importance of the entire molecule's structure for biological activity (Yamamuro, Uchida, Ohtawa, Arima, Futamura, Katane, Homma, Nagamitsu, Osada, & Tomoda, 2015).

Coordination Chemistry

Oxazoline ligands, including those derived from oxazole compounds, have been extensively used in transition metal-catalyzed asymmetric syntheses due to their versatility, ease of synthesis, and the ability to modulate chiral centers near donor atoms. This review by Gómez, Muller, & Rocamora (1999) underscores the significance of oxazoline ligands in coordination chemistry, offering insights into their structural characterization and application in catalysis (Gómez, Muller, & Rocamora, 1999).

Novel Ring Oxidation

A study by Arora et al. (2012) explored the ring oxidation of 2H-oxazole to 2-oxazolone catalyzed by cytosolic aldehyde oxidase. This reaction pathway, observed in various 4- or 5-substituted oxazoles, demonstrates the potential for oxazoles to undergo bio-transformations, offering a new substrate chemotype for aldehyde oxidase-catalyzed reactions (Arora, Philip, Huang, & Shu, 2012).

Continuous Multistep Synthesis

Rossa et al. (2018) developed an efficient three-step continuous-flow process for producing 2-(azidomethyl)oxazoles from vinyl azides. This protocol illustrates the utility of oxazole derivatives as intermediates in synthesizing azido oxazoles, showcasing the feasibility of integrating processes for efficient chemical synthesis (Rossa, Suveges, Sá, Cantillo, & Kappe, 2018).

Properties

IUPAC Name

2-(azidomethyl)-5-(3-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-16-9-4-2-3-8(5-9)10-6-13-11(17-10)7-14-15-12/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJICOKYARORYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(O2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole
Reactant of Route 2
Reactant of Route 2
2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole
Reactant of Route 3
Reactant of Route 3
2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole
Reactant of Route 4
Reactant of Route 4
2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole
Reactant of Route 5
Reactant of Route 5
2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole
Reactant of Route 6
Reactant of Route 6
2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.